molecular formula C6H10FN3 B2700505 1-(2-Fluoroethyl)-1H-pyrazole-4-methanamine CAS No. 1427012-85-8

1-(2-Fluoroethyl)-1H-pyrazole-4-methanamine

Cat. No. B2700505
CAS RN: 1427012-85-8
M. Wt: 143.165
InChI Key: WULTURUTIQJKKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . For instance, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve CuAAC reactions . These reactions are known for their reliability, regioselectivity, and high yield, making them a popular choice for the synthesis of triazole compounds .

Scientific Research Applications

Antipsychotic Potential and Pharmacological Evaluation

A study explored the antipsychotic-like profile of a compound closely related to 1-(2-Fluoroethyl)-1H-pyrazole-4-methanamine, specifically focusing on its behavioral effects in animal models. The compound demonstrated reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, unlike traditional antipsychotics. This suggests potential applications in developing novel antipsychotic agents with unique mechanisms of action and possibly fewer side effects (Wise et al., 1987).

Photophysical Properties and Sensing Applications

Fluorinated pyrazoles, including those similar to this compound, have been investigated for their photophysical properties. These compounds serve as building blocks in medicinal chemistry due to their ability to undergo further functionalization. The synthesis of new 3-amino-4-fluoropyrazoles has been developed, highlighting their importance in creating functional materials for various applications, including sensing technologies (Surmont et al., 2011).

Charge-Transfer Chemistry and Material Science

The charge-transfer (CT) chemistry of fluorine-containing pyrazoline derivatives has been explored, showing the potential for creating stable, colored products through interactions with various π-acceptors. This study opens avenues for utilizing these compounds in designing new materials and sensors with specific optical properties (Adam et al., 2021).

Alzheimer's Disease Treatment

Derivatives of this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), with some compounds showing promising activity. These findings suggest potential applications in developing treatments for Alzheimer's disease, focusing on multi-target directed ligands (Kumar et al., 2013).

Fluorescent Indicators and Water Content Sensing

A pyrazoline derivative demonstrated selective fluorometric "turn-off" sensing for Hg2+, indicating potential for environmental monitoring and detection of hazardous materials. This study underscores the utility of fluorinated pyrazoles in creating sensitive and selective sensors for specific metal ions (Bozkurt & Gul, 2018).

properties

IUPAC Name

[1-(2-fluoroethyl)pyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULTURUTIQJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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